Cefmenoxime

概要

説明

セフメノキシムは、グラム陽性菌とグラム陰性菌の両方に対して広範囲の活性を有する、第3世代セファロスポリン系抗生物質として知られています。 特に女性の婦人科および産科感染症の治療に有効です 。 この化合物は、半合成ベータラクタム系抗生物質であり、これは天然に存在するセファロスポリンから誘導されますが、抗菌性を強化するために化学的に修飾されています .

準備方法

セフメノキシムの合成には、いくつかのステップが含まれます。このプロセスは、エチル2-ヒドロキシイミノ-3-オキソブタン酸を硫酸ジメチルでアルキル化して、エチル(2Z)-2-メトキシイミノ-3-オキソブタン酸を生成することから始まります。この中間体は次に、臭素分子でハロゲン化されて、エチル4-ブロモ-2-メトキシイミノ-3-オキソブタン酸を生成します。その後、チオ尿素で処理すると、エチル(Z)-2-(2-アミノ-4-チアゾリル)-2-メトキシイミノ酢酸が生成され、これはクロロアセチルクロリドと反応してアミドを生成します。水酸化カリウムによる鹸化に続いて、五塩化リンでハロゲン化すると、目的のセファロスポリン中間体が生成されます。 最終的なステップには、アミド形成、保護基の除去、および5-メルカプト-1-メチルテトラゾールとのチオエーテル形成が含まれます .

化学反応の分析

セフメノキシムは、次のようなさまざまな化学反応を起こします。

酸化と還元: これらの反応は、セフメノキシムの安定したベータラクタム環のため、それほど一般的ではありません。

置換反応: この化合物は、特にチアゾール環とテトラゾール環で、置換反応を起こす可能性があります。

加水分解: セフメノキシムは、特にベータラクタマーゼの存在下で加水分解を受けやすく、ベータラクタム環を破壊し、抗生物質を不活性化させる可能性があります.

これらの反応で使用される一般的な試薬には、硫酸ジメチル、臭素分子、チオ尿素、クロロアセチルクロリド、水酸化カリウム、および五塩化リンが含まれます 。これらの反応から生成される主な生成物は、最終的なセフメノキシム化合物を導く、さまざまな中間体です。

科学研究アプリケーション

セフメノキシムには、いくつかの科学研究アプリケーションがあります。

化学: ベータラクタム系抗生物質の合成と反応性を研究するためのモデル化合物として使用されます。

生物学: 研究者は、セフメノキシムを使用して、細菌の耐性機構と、さまざまな細菌株に対するベータラクタム系抗生物質の効果を研究しています。

医学: セフメノキシムは、主に尿路感染症、呼吸器感染症、術後感染症、淋病など、感受性のある細菌が原因の感染症の治療に使用されます.

科学的研究の応用

Clinical Applications

Cefmenoxime has been widely studied for its effectiveness in treating a variety of infections. Below are key findings from clinical studies:

Efficacy Against Infections

- General Infections : A study involving 105 patients demonstrated that this compound was effective in treating infections such as skin and skin structure infections (33 cases), pulmonary infections (22 cases), urinary tract infections (30 cases), and septicemia (20 cases). The overall clinical cure rate was 82% with 86 patients showing clinical improvement .

- Respiratory Tract Infections : In a study of 65 patients with respiratory infections, this compound exhibited an effectiveness rate of 86.2%, particularly against Haemophilus influenzae and Branhamella catarrhalis. It was noted for its strong antibacterial activity regardless of beta-lactamase production by these organisms .

- Urinary Tract Infections : this compound has shown comparable efficacy to other cephalosporins in treating urinary tract infections, making it a valuable option in this domain .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for optimizing its therapeutic use:

- Administration and Dosage : this compound is administered intravenously or intramuscularly, with dosages typically ranging from 4 to 12 grams per day depending on the severity of the infection. Blood concentration levels after administration have been recorded at approximately 84.1 micrograms/ml (peak) and 8.3 micrograms/ml (trough) for a dosage of 2 grams every six hours .

- Half-life and Metabolism : The average half-life of this compound is approximately 1.10 hours, which can vary based on patient condition and underlying diseases .

Prophylactic Use

This compound has been investigated for prophylactic applications, particularly in surgical settings:

- Surgical Prophylaxis : Studies indicate that this compound can be effectively used as a prophylactic antibiotic to prevent postoperative infections, especially in high-risk surgical procedures. Its use has been associated with a reduction in infection rates when administered prior to surgery .

Safety Profile

This compound is generally well-tolerated, but some side effects have been noted:

- Adverse Reactions : Transient reactions such as eosinophilia, diarrhea, rash, and elevated liver enzymes have been reported but are rare. Serious adverse effects are infrequent .

Comparative Studies

This compound has been compared with other antibiotics to assess its relative effectiveness:

| Antibiotic | Efficacy Rate | Notable Features |

|---|---|---|

| Cefotaxime | High | Comparable activity against Gram-negative bacteria |

| Cefoperazone | Moderate | Effective but less so than this compound against certain strains |

| Ampicillin | Variable | Less effective against resistant strains |

This compound has shown superior activity against certain pathogens compared to traditional antibiotics like ampicillin, especially in cases involving beta-lactamase-producing strains .

作用機序

セフメノキシムの殺菌活性は、細菌の細胞壁合成を阻害する能力に由来します。これは、ペニシリン結合タンパク質(PBP)に結合することで実現します。ペニシリン結合タンパク質(PBP)は、細菌細胞壁のペプチドグリカン鎖の架橋に不可欠です。 これらのタンパク質を阻害することにより、セフメノキシムは機能的な細胞壁の形成を阻止し、細菌細胞の溶解と死につながります 。 セフメノキシムは、ペニシリナーゼや一部のセファロスポリナーゼなど、さまざまなベータラクタマーゼの存在下で安定しており、耐性菌株に対する有効性を高めています .

類似化合物との比較

セフメノキシムは、セフォタキシム、セフチゾキシム、セフトリアキソンなどの他の第3世代セファロスポリンに似ています。それは、それを際立たせる独自の特性を持っています。

生物活性

Cefmenoxime is a semisynthetic, third-generation cephalosporin antibiotic that exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. It is primarily indicated for treating infections caused by susceptible aerobic and anaerobic bacteria, particularly in gynecologic and obstetric contexts. This article explores the biological activity of this compound, including its pharmacodynamics, clinical efficacy, and case studies.

Pharmacodynamics

This compound works by inhibiting bacterial cell wall synthesis through its affinity for penicillin-binding proteins (PBPs). This mechanism leads to bactericidal activity, making it effective against various pathogens. Notably, this compound demonstrates stability against several beta-lactamases, which are enzymes that confer resistance to many antibiotics.

Key Pharmacological Properties

| Property | Value |

|---|---|

| Bioavailability | ~100% (intramuscular) |

| Protein Binding | 50-70% |

| Half-life | 1 hour |

| Metabolism | Not appreciably metabolized |

| Route of Elimination | Not Available |

Antibacterial Activity

This compound has shown significant effectiveness against a variety of pathogens. Its minimum inhibitory concentrations (MICs) indicate its potency:

- Haemophilus influenzae : MIC(90) ≤ 0.008 μg/ml

- Neisseria gonorrhoeae : MIC(90) ≤ 0.25 μg/ml

- Streptococcus pneumoniae : MIC(90) = 0.015 μg/ml

- Staphylococcus aureus : MIC(90) = 2 μg/ml

- Pseudomonas aeruginosa : Inhibited at 16 μg/ml

This compound's activity is comparable to that of cefotaxime, making it one of the most effective cephalosporins against aerobic and facultative organisms except for Staphylococcus aureus .

Comparison of this compound with Other Antibiotics

| Antibiotic | MIC(90) for E. coli | MIC(90) for S. aureus | Clinical Efficacy |

|---|---|---|---|

| This compound | 0.06 - 8 μg/ml | 2 μg/ml | High |

| Cefotaxime | Equivalent | Higher susceptibility | High |

| Cefoperazone | Variable | Variable | Moderate |

Clinical Studies and Efficacy

A study involving 105 patients treated with this compound revealed a clinical cure rate of approximately 82%. The infections included skin structure, pulmonary, urinary tract, and septicemia cases. The treatment duration varied from one and a half to 51 days, with dosages ranging from 4 to 12 g per day intravenously .

Case Study Insights

- Skin and Skin Structure Infections : Among the patients treated for skin infections, this compound demonstrated a high efficacy rate with minimal adverse effects.

- Urinary Tract Infections (UTIs) : In cases of UTIs caused by resistant strains, this compound provided effective treatment outcomes comparable to other third-generation cephalosporins.

- Gonorrhea Treatment : this compound was also evaluated in treating gonorrhea, showing high susceptibility rates in Neisseria gonorrhoeae strains.

Adverse Effects

While generally well tolerated, some transient reactions were noted in clinical studies:

- Eosinophilia

- Diarrhea

- Rash

- Elevated liver enzymes

These effects were reported in a small percentage of patients and were mostly transient .

特性

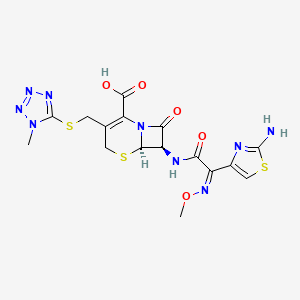

IUPAC Name |

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N9O5S3/c1-24-16(20-22-23-24)33-4-6-3-31-13-9(12(27)25(13)10(6)14(28)29)19-11(26)8(21-30-2)7-5-32-15(17)18-7/h5,9,13H,3-4H2,1-2H3,(H2,17,18)(H,19,26)(H,28,29)/b21-8-/t9-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJJDBAOLQAWBMH-YCRCPZNHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N9O5S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

75738-58-8 (hydrochloride (2:1)) | |

| Record name | Cefmenoxime [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065085010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2022755 | |

| Record name | Cefmenoxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

511.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cefmenoxime | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014412 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

4.46e-01 g/L | |

| Record name | Cefmenoxime | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014412 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The bactericidal activity of cefmenoxime results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs). Cefmenoxime is stable in the presence of a variety of b-lactamases, including penicillinases and some cephalosporinases. | |

| Record name | Cefmenoxime | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00267 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

65085-01-0 | |

| Record name | Cefmenoxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65085-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefmenoxime [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065085010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefmenoxime | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00267 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cefmenoxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CEFMENOXIME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KBZ4844CXN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cefmenoxime | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014412 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。